molecular formula C7H12ClNO2 B2441623 Methyl (2S)-2-aminohex-5-ynoate;hydrochloride CAS No. 1379445-19-8

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride

Cat. No.: B2441623
CAS No.: 1379445-19-8
M. Wt: 177.63
InChI Key: AUVQEMCYWHTHLQ-RGMNGODLSA-N
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Description

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride is a chemical compound with a unique structure that includes an amino group and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-aminohex-5-ynoate;hydrochloride typically involves the reaction of an appropriate alkyne precursor with an amino group under specific conditions. One common method involves the use of a hydrazone intermediate, which is heated to a high temperature to produce the desired compound . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidation reactions , reducing agents such as hydrogen gas (H2) for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-aminohex-5-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride can be compared with other similar compounds, such as:

    Methyl (2S)-2-aminohex-5-enoate: Similar structure but with an alkene group instead of an alkyne group.

    Methyl (2S)-2-aminohexanoate: Lacks the alkyne group, making it less reactive in certain chemical reactions.

    Methyl (2S)-2-aminohex-5-ynoate: Similar structure but without the hydrochloride salt form.

Properties

IUPAC Name

methyl (2S)-2-aminohex-5-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQEMCYWHTHLQ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379445-19-8
Record name methyl (2S)-2-aminohex-5-ynoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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